![molecular formula C10H19NO2 B13224218 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13224218.png)
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and an oxolan ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 5,5-dimethyloxolan-3-one under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Addition: The oxolan ring can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol include:
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethylfuran-3-ol: This compound has a furan ring instead of an oxolan ring.
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethylpyrrolidin-3-ol: This compound has a pyrrolidin ring instead of an oxolan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)5-10(12,7-13-8)9(6-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI Key |
JNPAONFBIBLITH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)(C2(CC2)CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)

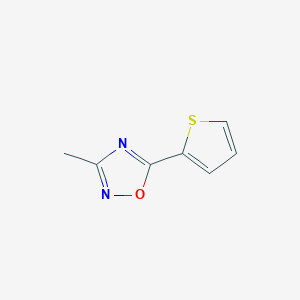
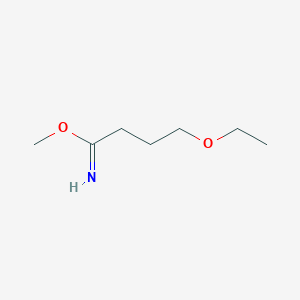
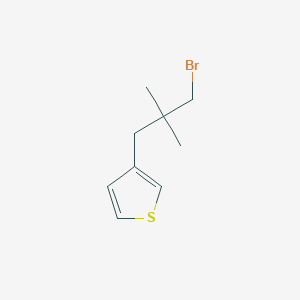
![Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13224159.png)
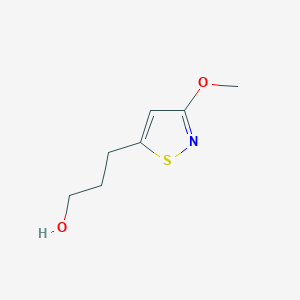

![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)
![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13224183.png)
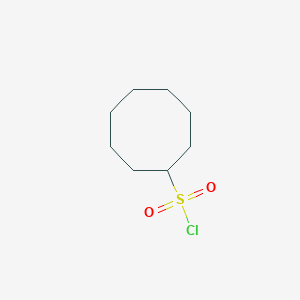
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)
